molecular formula C11H12O4 B1616882 Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate CAS No. 947-57-9

Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

Cat. No.: B1616882
CAS No.: 947-57-9
M. Wt: 208.21 g/mol
InChI Key: WFKWXJMEUOLYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is an organic compound with the molecular formula C11H12O4. It is a derivative of norbornadiene, featuring a bicyclic structure with two ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate can be synthesized through the Diels-Alder reaction between cyclopentadiene and dimethyl acetylenedicarboxylate. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and does not require a catalyst. The product is then purified through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles as the laboratory synthesis but may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of large quantities of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Produces dicarboxylic acids.

    Reduction: Produces diols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the strained bicyclic structure and the presence of ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
  • cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
  • Bicyclo[2.2.1]hepta-2,5-diene

Uniqueness

Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is unique due to its dual ester functional groups, which provide distinct reactivity compared to similar compounds. This makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.

Properties

IUPAC Name

dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKWXJMEUOLYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2CC1C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63556-40-1
Record name Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, 2,3-dimethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63556-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80915365
Record name Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947-57-9
Record name Dimethyl bicyclo(2.2.1)-2,5-heptadiene-2,3-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 947-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 947-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Reactant of Route 6
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.